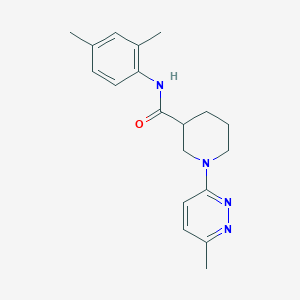

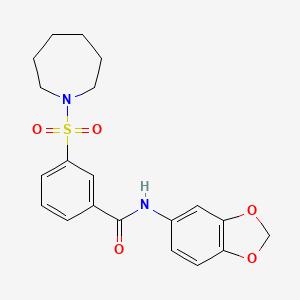

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is a chemical compound that is likely to be a derivative of furan carboxamide. While the specific compound is not directly mentioned in the provided papers, it can be inferred that it shares structural similarities with the compounds discussed in the research. Furan carboxamides are a class of organic compounds that have been studied for various biological activities, including antibacterial and antiallergic properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives is well-documented in the provided papers. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine (Et3N), yielding high product percentages . This method could potentially be adapted for the synthesis of this compound by substituting the appropriate amine and carboxylic acid derivatives in the reaction.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring attached to an amide group. The specific substituents on the phenyl ring and the position of the carboxamide group on the furan ring can significantly influence the compound's biological activity and molecular interactions. Docking studies and molecular dynamics (MD) simulations have been used to validate the interactions of these molecules with biological targets, as seen in the antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide .

Chemical Reactions Analysis

The chemical reactivity of furan carboxamide derivatives includes their ability to undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl groups . Additionally, the presence of the amide group can facilitate rearrangements and reactions with amines, as demonstrated by the synthesis of antiallergic compounds where a 3(2H)-furanone-2(5H)-furanone rearrangement occurred .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. The presence of substituents like methoxypiperidin can affect the compound's solubility, stability, and ability to interact with biological molecules. The antiallergic activity of these compounds suggests that they can interact with biological receptors and inhibit the action of mediators such as serotonin, histamine, and bradykinin . These interactions are crucial for their potential therapeutic applications.

科学的研究の応用

PET Imaging of Microglia

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is highlighted in PET imaging research for its specificity to the CSF1R, a marker predominantly associated with microglia. This compound has been utilized as a PET radiotracer, designated as [11C]CPPC, to non-invasively image reactive microglia and their involvement in neuroinflammation across various neuropsychiatric disorders. The tracer demonstrated specific and elevated uptake in models of Alzheimer's disease, demyelination, and in postmortem brain tissues of Alzheimer's patients, showcasing its potential for studying neuroinflammation and monitoring immunotherapy effects in CNS malignancies (Horti et al., 2019).

Pharmacokinetics and Prodrug Metabolism

Another study focused on DB289 (pafuramidine maleate), a prodrug that undergoes metabolic transformation to the active antiprotozoal and antifungal agent DB75 (furamidine dihydrochloride). This process involves the sequential loss of N-methoxy groups, either directly or through O-demethylation followed by oxime reduction. The investigation into DB289's pharmacokinetics and metabolism in rat and monkey models revealed insights into its oral absorption, systemic bioavailability, and the role of first-pass metabolism in its pharmacological profile (Midgley et al., 2007).

Synthesis and Antimicrobial Activity

Research into furan-3-carboxamides has produced a new series of compounds, including those structurally related to this compound. These compounds have been synthesized and assessed for their in vitro antimicrobial activities against a range of microorganisms. Preliminary findings indicate significant antimicrobial properties for some furan-3-carboxamides, pointing towards their potential utility in developing new antimicrobial agents (Zanatta et al., 2007).

Antiprotozoal Agents

A study on novel dicationic imidazo[1,2-a]pyridines, which share a structural motif with this compound, revealed their potent antiprotozoal activity. These compounds have shown strong DNA affinities and significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, underscoring their potential as antiprotozoal agents (Ismail et al., 2004).

作用機序

Target of Action

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is a synthetic opioid and is structurally related to fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Mode of Action

This compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and activates them, resulting in analgesic effects and feelings of euphoria .

Biochemical Pathways

Upon activation of the opioid receptors by this compound, several biochemical pathways are affected. These include the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

Its metabolism and excretion patterns are currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action include analgesia, sedation, and euphoria due to its interaction with the opioid receptors. It may also cause adverse effects such as respiratory depression, nausea, and dependence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Specific details on how these factors influence this compound are currently unknown .

特性

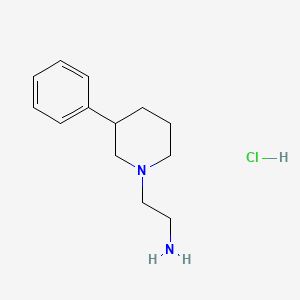

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-16-3-2-9-19(11-16)15-6-4-14(5-7-15)18-17(20)13-8-10-22-12-13/h4-8,10,12,16H,2-3,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMABIQQBNNSMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)

![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)